molecular formula C17H14N8OS B2661389 4-methyl-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1207001-10-2

4-methyl-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2661389
CAS No.: 1207001-10-2
M. Wt: 378.41
InChI Key: CROJXMNBJFVQIR-UHFFFAOYSA-N
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Description

4-methyl-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)-1,2,3-thiadiazole-5-carboxamide is a complex organic compound known for its diverse pharmacological properties. This compound features a unique structure that includes a pyrazole ring, a pyrimidine ring, and a thiadiazole ring, making it a subject of interest in various fields of scientific research.

Scientific Research Applications

4-methyl-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)-1,2,3-thiadiazole-5-carboxamide has several applications in scientific research:

Future Directions

Future research could focus on elucidating the synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards of this compound. This would provide a comprehensive understanding of the compound and its potential applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps. One common method includes the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone. The pyrimidine ring is then synthesized via a cyclization reaction involving a suitable precursor. The thiadiazole ring is formed by reacting thiosemicarbazide with an appropriate carboxylic acid derivative. Finally, these rings are coupled together under specific conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-methyl-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-methyl-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)-1,2,3-thiadiazole-5-carboxamide apart from similar compounds is its unique combination of the pyrazole, pyrimidine, and thiadiazole rings. This unique structure contributes to its diverse pharmacological properties and makes it a valuable compound for research and development .

Properties

IUPAC Name

4-methyl-N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N8OS/c1-11-16(27-24-23-11)17(26)22-13-5-3-12(4-6-13)21-14-9-15(19-10-18-14)25-8-2-7-20-25/h2-10H,1H3,(H,22,26)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CROJXMNBJFVQIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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